Methyl 3-amino-2-fluoropropanoate
Description
Methyl 3-amino-2-fluoropropanoate (CAS: 1193100-04-7) is a fluorinated amino acid ester with the molecular formula C₄H₈FNO₂ (free base) or C₄H₉ClFNO₂ in its hydrochloride salt form (CID 55285718) . Its stereospecific variant, (S)-Methyl 3-amino-2-fluoropropanoate, features a chiral center at the second carbon, as indicated by the SMILES notation COC(=O)C@HF and InChIKey WOVBJOLECSYCJY-VKHMYHEASA-N . This compound is primarily utilized in pharmaceutical synthesis and biochemical research due to its structural mimicry of natural amino acids, enhanced by fluorine’s electronegativity and steric effects.
Properties
Molecular Formula |
C4H8FNO2 |
|---|---|
Molecular Weight |
121.11 g/mol |
IUPAC Name |
methyl 3-amino-2-fluoropropanoate |
InChI |
InChI=1S/C4H8FNO2/c1-8-4(7)3(5)2-6/h3H,2,6H2,1H3 |
InChI Key |
WOVBJOLECSYCJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-fluoropropanoate can be synthesized through several methods. One common approach involves the fluorination of methyl 3-amino-propanoate. This reaction typically uses a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to introduce the fluorine atom at the desired position.
Another method involves the use of a starting material like 3-amino-2-fluoropropanoic acid, which is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The esterification step can be carried out in batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-fluoropropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under thermal conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-2-fluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions due to its unique fluorine atom.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 3-amino-2-fluoropropanoate exerts its effects depends on its interaction with molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Methyl 3-amino-2-fluoropropanoate with analogs in terms of molecular structure, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Fluorinated Amino Acid Esters
Key Comparisons:
Fluorination Pattern: this compound has a single fluorine at C2, offering moderate steric hindrance and polarity . In contrast, (R)-Methyl 2-amino-3,3,3-trifluoropropanoate features a -CF₃ group at C3, significantly increasing hydrophobicity and metabolic stability . Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate combines a trifluoromethyl group with a methyl branch at C2, enhancing conformational rigidity for targeted drug delivery .
Ester Group Variability: Methyl esters (e.g., this compound) are more reactive in hydrolysis than ethyl esters due to lower steric protection, influencing their pharmacokinetic profiles .
Chirality and Bioactivity: The (S)-enantiomer of this compound is prioritized in asymmetric synthesis for its compatibility with L-amino acid-based therapeutics . Racemic mixtures of trifluorinated analogs (e.g., Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate) are common in agrochemicals due to lower enantiomeric selectivity requirements .
Heterocyclic Derivatives: Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate introduces a fluoropyridine moiety, expanding utility in kinase inhibitor design compared to purely aliphatic fluorinated esters .
Biological Activity
Methyl 3-amino-2-fluoropropanoate, also known by its chemical structure as , is a synthetic organic compound that has garnered attention in pharmacological and biochemical research due to its unique structural features, including an amino group and a fluorinated propanoate. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and comparative analysis with related compounds.
This compound is characterized by:
- Molecular Formula :
- Molecular Weight : Approximately 135.14 g/mol
- Functional Groups : Contains an amino group (), a methyl ester group (), and a fluorine atom attached to the propanoate structure.
The presence of the fluorine atom is significant as it can enhance the compound's binding affinity to biological targets, potentially increasing its efficacy in various applications.
The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The amino group allows for hydrogen bonding with active sites of enzymes, which can inhibit their activity. This property is crucial for developing enzyme inhibitors that may serve therapeutic purposes in treating diseases.
- Stability Enhancement : The incorporation of fluorine increases the stability of the compound in biological systems, making it a valuable candidate for drug development.
Pharmacological Research
This compound has been studied for its potential applications in:
- Therapeutic Development : Research indicates that this compound may play a role in modulating metabolic pathways, which can be pivotal in treating metabolic disorders or cancers.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although comprehensive evaluations are still needed to confirm these effects.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Methyl 2-fluoropropionate | Lacks amino group | Primarily used in organic synthesis |
| (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate | Contains a phenyl group | Utilized in medicinal chemistry |
| Ethyl 3-amino-2-chloropropanoate | Contains chlorine instead of fluorine | Different reactivity profile due to chlorine |
| Ethyl 3-amino-2-bromopropanoate | Contains bromine instead of fluorine | Similar structure but differing chemical properties |
This table highlights how this compound's unique combination of functional groups may confer distinct properties relevant to chemical reactivity and biological interactions.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:
- Synthesis Methodology : The compound is typically synthesized via esterification using methanol and hydrochloric acid, often facilitated by catalysts like trimethylchlorosilane to achieve high yields under mild conditions.
- Biological Evaluation : Investigations into enzyme interactions have shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug design aimed at metabolic regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
